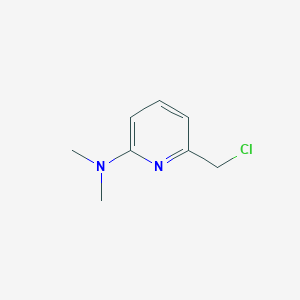

6-(chloromethyl)-N,N-dimethylpyridin-2-amine

Description

BenchChem offers high-quality 6-(chloromethyl)-N,N-dimethylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(chloromethyl)-N,N-dimethylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(chloromethyl)-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-11(2)8-5-3-4-7(6-9)10-8/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECLZVYANMESOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591294 | |

| Record name | 6-(Chloromethyl)-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405103-62-0 | |

| Record name | 6-(Chloromethyl)-N,N-dimethyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405103-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Chloromethyl)-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"6-(chloromethyl)-N,N-dimethylpyridin-2-amine" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 6-(chloromethyl)-N,N-dimethylpyridin-2-amine

Abstract: 6-(chloromethyl)-N,N-dimethylpyridin-2-amine is a bifunctional pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, featuring a nucleophilic dimethylamino group and a reactive chloromethyl handle, makes it a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of a robust synthetic strategy for this compound, starting from the commercially available 2-amino-6-methylpyridine. We delve into the rationale behind the chosen synthetic pathway, offer detailed step-by-step protocols for its N,N-dimethylation and subsequent side-chain chlorination, and present a thorough guide to its structural characterization using modern analytical techniques. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

Introduction

Pyridyl scaffolds are ubiquitous in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Their ability to engage in hydrogen bonding and their favorable physicochemical properties make them a privileged structural motif. The compound 6-(chloromethyl)-N,N-dimethylpyridin-2-amine (CAS No: 405103-62-0) is an exemplar of a highly functionalized pyridine intermediate.[3] The 2-(dimethylamino)pyridine moiety is a well-known structural element that can confer specific binding properties and modulate basicity, while the 6-(chloromethyl) group serves as a potent electrophile, enabling covalent linkage to a wide array of nucleophiles.[4][5] This duality allows for its seamless integration into complex target molecules, making it a key building block for creating libraries of compounds for high-throughput screening and lead optimization.

This technical guide presents a logical and field-tested approach to the synthesis and characterization of this important intermediate, emphasizing not just the procedural steps but the underlying chemical principles that ensure a successful outcome.

Strategic Approach: Retrosynthetic Analysis

To devise an efficient synthesis, we begin with a retrosynthetic analysis. The target molecule can be logically disconnected at the C-Cl and C-N bonds of the substituents.

The most strategically sound disconnection is at the benzylic C-Cl bond, leading back to 6-methyl-N,N-dimethylpyridin-2-amine. This precursor can be readily accessed from 2-amino-6-methylpyridine via N,N-dimethylation. 2-Amino-6-methylpyridine is an inexpensive, commercially available starting material, making this a convergent and economically viable strategy.[6][7]

Caption: Retrosynthetic analysis of the target molecule.

This two-step approach avoids the complexities of handling potentially unstable intermediates and allows for purification at each stage, ensuring high purity of the final product.

Synthesis and Purification Protocols

The forward synthesis is executed in two main stages: N,N-dimethylation of the primary amine, followed by free-radical chlorination of the methyl group.

Caption: Overall synthetic workflow.

Step 1: Synthesis of 6-Methyl-N,N-dimethylpyridin-2-amine

This transformation is a classic example of reductive amination. Using formaldehyde as the source for the methyl groups and a mild hydride donor avoids over-alkylation and is highly efficient for converting primary amines to tertiary amines.[8]

Protocol:

-

Reaction Setup: To a solution of 2-amino-6-methylpyridine (10.8 g, 100 mmol) in 1,2-dichloroethane (200 mL), add aqueous formaldehyde (37 wt. %, 16.2 mL, 220 mmol).

-

Reductant Addition: Stir the mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (25.4 g, 120 mmol) portion-wise over 30 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm and gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to yield the pure product.

Step 2: Synthesis of 6-(chloromethyl)-N,N-dimethylpyridin-2-amine

The conversion of the benzylic methyl group to a chloromethyl group is effectively achieved via a free-radical halogenation. N-Chlorosuccinimide (NCS) is a convenient and safer alternative to chlorine gas, and a radical initiator like AIBN (Azobisisobutyronitrile) is used to start the chain reaction.[9]

Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve 6-methyl-N,N-dimethylpyridin-2-amine (13.6 g, 100 mmol) in carbon tetrachloride (CCl₄) (200 mL). Safety Note: CCl₄ is a hazardous substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol) and a catalytic amount of AIBN (0.164 g, 1 mmol) to the solution.

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C) and stir for 4-6 hours. The reaction can be monitored by GC-MS or TLC to track the formation of the product and consumption of the starting material.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the succinimide byproduct. Wash the filtrate with a 1 M NaOH solution and then with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude oil can be further purified by vacuum distillation or column chromatography to afford the final product, 6-(chloromethyl)-N,N-dimethylpyridin-2-amine.[10]

Structural Characterization

Confirmation of the final product's identity and purity is achieved through a combination of spectroscopic methods. The data presented below are predicted values based on the compound's structure and data from analogous compounds.[11][12]

| Parameter | Value | Source |

| Molecular Formula | C₈H₁₁ClN₂ | [3] |

| Molecular Weight | 170.64 g/mol | [13] |

| Appearance | Solid | [14] |

| Boiling Point | 268.3 ± 30.0 °C at 760 mmHg | [3] |

Table 1: Physical and Chemical Properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

| Analysis | Expected Chemical Shift (δ, ppm) | Signal Multiplicity | Assignment |

| ¹H NMR | ~7.50 | Triplet | H-4 (Pyridine Ring) |

| ~6.60 | Doublet | H-3 (Pyridine Ring) | |

| ~6.50 | Doublet | H-5 (Pyridine Ring) | |

| ~4.60 | Singlet | -CH₂Cl | |

| ~3.10 | Singlet | -N(CH₃)₂ | |

| ¹³C NMR | ~158.0 | Quaternary | C-2 |

| ~157.5 | Quaternary | C-6 | |

| ~138.0 | CH | C-4 | |

| ~110.0 | CH | C-5 | |

| ~105.0 | CH | C-3 | |

| ~46.0 | CH₂ | -CH₂Cl | |

| ~38.0 | CH₃ | -N(CH₃)₂ |

Table 2: Predicted NMR Data (in CDCl₃).

-

Expert Interpretation: The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region characteristic of a 2,6-disubstituted pyridine. Two singlets in the aliphatic region correspond to the chloromethyl protons and the magnetically equivalent protons of the dimethylamino group. The ¹³C NMR will confirm the presence of 8 unique carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Expected Result: Electrospray ionization (ESI-MS) in positive mode should show a protonated molecular ion [M+H]⁺ at m/z 171. A crucial diagnostic feature is the isotopic pattern arising from the chlorine atom: an [M+H]⁺ peak at m/z 171 and an [M+2+H]⁺ peak at m/z 173, with a relative intensity ratio of approximately 3:1.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expected Peaks:

-

~3050-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl and methylene groups.

-

~1600, 1480 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~1250 cm⁻¹: C-N stretching of the aromatic amine.

-

~780-740 cm⁻¹: C-Cl stretching vibration.

-

Applications and Significance

6-(chloromethyl)-N,N-dimethylpyridin-2-amine is not an end product but a versatile intermediate. Its value lies in its ability to act as a molecular linchpin.

-

Pharmaceutical Synthesis: The chloromethyl group is an excellent electrophile for Sₙ2 reactions. It can be reacted with a variety of nucleophiles (e.g., amines, thiols, alcohols, carbanions) to attach the dimethylaminopyridine moiety to a larger molecule. This is a common strategy in the synthesis of kinase inhibitors and other targeted therapies where the pyridine core acts as a hinge-binding element.[2]

-

Agrochemical Development: Similar to pharmaceuticals, the synthesis of novel herbicides and fungicides often relies on building blocks that can be readily diversified. The reactivity of this compound allows for the rapid generation of compound libraries to screen for biological activity.[2][15]

-

Material Science: The pyridine nitrogen can be used to coordinate to metal centers, suggesting potential applications in the development of catalysts or functional materials.

Conclusion

This guide has outlined a logical and efficient two-step synthesis for 6-(chloromethyl)-N,N-dimethylpyridin-2-amine from 2-amino-6-methylpyridine. By providing detailed, scientifically-grounded protocols and a comprehensive characterization strategy, we aim to empower researchers to produce this valuable intermediate with high purity and confidence. The strategic application of well-established reactions—reductive amination and radical chlorination—underscores a rational approach to synthetic chemistry. The utility of this compound as a versatile building block ensures its continued relevance in the fields of drug discovery and materials science.

References

-

PrepChem.com. Synthesis of 2-amino-6-methylpyridine. Available from: [Link]

-

Alkali Metals. Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Available from: [Link]

- Google Patents. US4628097A - Process for the preparation of 2-amino-alkylpyridines.

-

National Institutes of Health. A mild, catalyst-free synthesis of 2-aminopyridines - PMC. Available from: [Link]

- Google Patents. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.

- Google Patents. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.

-

National Institutes of Health. 2-Dimethylaminopyridine | C7H10N2 | CID 21885 - PubChem. Available from: [Link]

-

ACS Publications. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source | ACS Omega. Available from: [Link]

-

SpectraBase. 6-chloro-2-(chloromethyl)pyridine - Optional[FTIR] - Spectrum. Available from: [Link]

-

National Institutes of Health. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem. Available from: [Link]

-

University of Westminster. Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity - WestminsterResearch. Available from: [Link]

-

MDPI. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Available from: [Link]

-

PubMed Central. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available from: [Link]

-

MDPI. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Available from: [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

Sources

- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Dimethylaminopyridine | C7H10N2 | CID 21885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. alkalimetals.com [alkalimetals.com]

- 7. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 10. 405103-62-0|6-(Chloromethyl)-N,N-dimethylpyridin-2-amine|BLD Pharm [bldpharm.com]

- 11. mdpi.com [mdpi.com]

- 12. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]

- 13. labsolu.ca [labsolu.ca]

- 14. 6-(Chloromethyl)-N,N-dimethylpyridin-2-amine | CymitQuimica [cymitquimica.com]

- 15. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-(chloromethyl)-N,N-dimethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

6-(chloromethyl)-N,N-dimethylpyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique structural features, comprising a reactive chloromethyl group and a dimethylamino moiety on the pyridine core, make it a versatile building block for the synthesis of a wide array of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, offering both established data and standardized protocols for its empirical determination. A thorough understanding of these properties is paramount for optimizing reaction conditions, developing robust analytical methods, and designing novel molecular entities with desired pharmacological profiles.

Chemical Identity and Core Properties

6-(chloromethyl)-N,N-dimethylpyridin-2-amine is identified by the CAS Number 405103-62-0.[1] Its molecular structure consists of a pyridine ring substituted with a chloromethyl group at the 6-position and a dimethylamino group at the 2-position.

Molecular Structure:

Caption: Chemical structure of 6-(chloromethyl)-N,N-dimethylpyridin-2-amine.

Table 1: Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₁ClN₂ | [1] |

| Molecular Weight | 170.64 g/mol | [1] |

| CAS Number | 405103-62-0 | [1] |

| Appearance | Solid | [2] |

| Purity | ≥97% (Commercially available) | [3] |

Predicted and Experimental Physical Properties

A combination of predicted and available experimental data provides a foundational understanding of the physical characteristics of 6-(chloromethyl)-N,N-dimethylpyridin-2-amine. It is crucial for researchers to recognize that predicted values, while useful for initial assessments, should be confirmed by empirical methods for critical applications.

Table 2: Physical Properties

| Property | Predicted Value | Experimental Value | Source |

| Boiling Point | 268.3 ± 30.0 °C at 760 mmHg | Not Available | [1] |

| Melting Point | Not Available | Not Available | |

| Density | 1.1 ± 0.1 g/cm³ | Not Available | [1] |

| Flash Point | 116.1 ± 24.6 °C | Not Available | [1] |

| Refractive Index | 1.566 | Not Available | [1] |

| LogP | 1.68 | Not Available | [1] |

Solubility Profile

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standardized and reliable method for determining the thermodynamic solubility of 6-(chloromethyl)-N,N-dimethylpyridin-2-amine in various solvents.

Objective: To determine the equilibrium solubility of the target compound in selected solvents at a controlled temperature.

Materials:

-

6-(chloromethyl)-N,N-dimethylpyridin-2-amine

-

Selected solvents (e.g., water, methanol, ethanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Scintillation vials or glass flasks with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 6-(chloromethyl)-N,N-dimethylpyridin-2-amine to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium. The shaking speed should be adequate to keep the solid suspended.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

-

Self-Validation: The protocol's integrity is maintained by ensuring that equilibrium has been reached. This can be verified by taking samples at different time points (e.g., 24 and 48 hours) and confirming that the measured solubility is consistent.

Caption: Experimental workflow for solubility determination.

Acidity and Basicity (pKa)

The pKa value is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values. For 6-(chloromethyl)-N,N-dimethylpyridin-2-amine, the pyridine nitrogen and the dimethylamino nitrogen are the basic centers. The pKa of the pyridine nitrogen will be influenced by the electron-donating dimethylamino group and the electron-withdrawing chloromethyl group.

Experimental Protocol for pKa Determination via Potentiometric Titration

This protocol describes a standard method for determining the pKa of the conjugate acid of 6-(chloromethyl)-N,N-dimethylpyridin-2-amine.

Objective: To determine the pKa value by monitoring the pH change during titration with a strong acid.

Materials:

-

6-(chloromethyl)-N,N-dimethylpyridin-2-amine

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water (carbon dioxide-free)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water.

-

-

Titration:

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized HCl solution, adding small increments of the titrant.

-

Record the pH value after each addition of the titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of HCl added.

-

The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.

-

Alternatively, the pKa can be determined from the first derivative of the titration curve, where the equivalence point is the maximum.

-

Causality and Trustworthiness: The accuracy of this method relies on the precise measurement of pH and titrant volume, as well as the use of a properly calibrated pH meter and standardized titrant. The shape of the titration curve itself provides a validation of the process; a clear and well-defined inflection point indicates a reliable measurement.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 6-(chloromethyl)-N,N-dimethylpyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the chloromethyl group, and the methyl protons of the dimethylamino group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the chloromethyl group, and the dimethylamino group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

-

Aromatic C-H stretching

-

Aromatic C=C and C=N stretching

-

Aliphatic C-H stretching (from the methyl and methylene groups)

-

C-N stretching

-

C-Cl stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would confirm the molecular weight. Characteristic fragmentation patterns for amines often involve alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom.

Reactivity and Stability

The reactivity of 6-(chloromethyl)-N,N-dimethylpyridin-2-amine is primarily dictated by the electrophilic chloromethyl group. This group is susceptible to nucleophilic substitution reactions, making the compound a valuable intermediate for introducing the 2-(dimethylamino)pyridin-6-ylmethyl moiety into other molecules. The pyridine ring itself can undergo electrophilic aromatic substitution, although the positions of substitution will be directed by the existing substituents.

Information on the stability of this compound is limited, but it should be stored in a cool, dry place away from strong oxidizing agents to prevent degradation.

Applications in Drug Development

Substituted pyridines are a common scaffold in many approved drugs and clinical candidates due to their ability to form favorable interactions with biological targets. The 2-aminopyridine moiety, in particular, is a well-known pharmacophore. The presence of the reactive chloromethyl group allows for the facile introduction of this scaffold into lead compounds to explore structure-activity relationships. This compound can serve as a key building block in the synthesis of inhibitors for various enzymes and receptors.

Caption: Role in the drug discovery workflow.

Safety and Handling

Based on available safety data, 6-(chloromethyl)-N,N-dimethylpyridin-2-amine is considered a hazardous substance.

Hazard Statements:

-

H225: Highly flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

6-(chloromethyl)-N,N-dimethylpyridin-2-amine is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. This guide has synthesized the available data on its physicochemical properties and provided standardized protocols for their experimental determination. A comprehensive understanding of these properties is essential for its effective and safe utilization in research and development, ultimately contributing to the discovery of novel therapeutic agents.

References

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ResearchGate. Scheme 2. Reagents and conditions: (i) Tf 2 O, 2,6-lutidine, DMAP, CH 2... Available at: [Link]

-

UCLA Chemistry. Mass Spectrometry: Fragmentation. Available at: [Link]

- Google Patents. Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0238460). Available at: [Link]

-

Hrcak, M. Simple Method for the Estimation of pKa of Amines. Available at: [Link]

-

ResearchGate. Synthetic route from 2,6-lutidine (9) to 2-methyl-6-alkylpiperidines.... Available at: [Link]

- Google Patents. Method of side-chain chlorination of 2-chloro-methylpyridine.

-

Nature. Deaminative chlorination of aminoheterocycles. Available at: [Link]

-

analyzetest.com. Different type of amines in FT-IR spectroscopy. Available at: [Link]

-

Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]

-

Wikipedia. 2,6-Lutidine. Available at: [Link]

-

ScienceDirect. ThermoML:J. Chem. Thermodyn. 2018, 127, 106-116. Available at: [Link]

-

NIST WebBook. N,N-Dimethyl-2-pyridinamine. Available at: [Link]

-

Hoffman Fine Chemicals. CAS 1060801-42-4 | 6-Chloro-N,N-dimethylpyridin-2-amine. Available at: [Link]

-

PubChemLite. 6-(aminomethyl)-n,n-dimethylpyridin-2-amine. Available at: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

-

Organic Syntheses. 2,6-dimethylpyridine. Available at: [Link]

-

Royal Society of Chemistry. The formation mechanism of chloropicrin from methylamine during chlorination: a DFT study. Available at: [Link]

-

Modgraph. The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Available at: [Link]

-

Journal of Visualized Experiments. Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. Available at: [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

-

ResearchGate. FTIR and FT-Raman spectra of 6-(Dimethylamino)purine and its theoretical studies of anharmonic vibrational analysis using quantum chemical calculations. Available at: [Link]

-

MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Available at: [Link]

-

The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Available at: [Link]

-

IUPAC-NIST Solubility Data Series. 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. Available at: [Link]

-

ResearchGate. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Available at: [Link]

-

Doc Brown's Chemistry. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

-

PubChem. 2-Dimethylaminopyridine. Available at: [Link]

Sources

An In-depth Technical Guide to 6-(chloromethyl)-N,N-dimethylpyridin-2-amine (CAS 405103-62-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-(chloromethyl)-N,N-dimethylpyridin-2-amine, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its physicochemical properties, synthesis, reactivity, and applications, with a focus on providing actionable insights for laboratory and development settings.

Core Molecular Characteristics

6-(chloromethyl)-N,N-dimethylpyridin-2-amine, with the CAS number 405103-62-0, is a substituted pyridine derivative. Its structure features a pyridine ring with a dimethylamino group at the 2-position and a reactive chloromethyl group at the 6-position. This unique arrangement of functional groups makes it a valuable intermediate for introducing the 2-(N,N-dimethylamino)pyridin-6-ylmethyl moiety into a target molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 6-(chloromethyl)-N,N-dimethylpyridin-2-amine is presented in the table below. These parameters are crucial for designing reaction conditions, purification protocols, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 405103-62-0 | [1] |

| Molecular Formula | C₈H₁₁ClN₂ | [1] |

| Molecular Weight | 170.64 g/mol | [1] |

| Boiling Point (Predicted) | 268.3 ± 30.0 °C at 760 mmHg | [1] |

| Flash Point (Predicted) | 116.1 ± 24.6 °C | [1] |

| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [1] |

| LogP (Predicted) | 1.68 | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for 6-(chloromethyl)-N,N-dimethylpyridin-2-amine are often proprietary, the general synthetic strategies for related aminopyridine compounds can be adapted. A plausible synthetic route would involve the chlorination of the corresponding 6-methyl-N,N-dimethylpyridin-2-amine.

A general workflow for the synthesis of a related compound, N-(6-chloro-3-pyridylmethyl)methylamine, involves the dropwise addition of 2-chloro-5-(chloromethyl)pyridine to a solution of monomethylamine in dichloroethane at an elevated temperature.[2] This highlights a common strategy of reacting a chloromethylpyridine with an amine to form a new C-N bond.

Another relevant synthetic approach for related structures involves the reaction of a 2,4-pentadiene nitrile compound with an amine in a suitable solvent, often in the presence of a base.[3] While not directly applicable to the target molecule, this demonstrates the versatility of synthetic routes to substituted aminopyridines.

Conceptual Synthesis Workflow:

Caption: General workflow for nucleophilic substitution reactions.

Safety and Handling

While a specific, official Safety Data Sheet (SDS) for CAS 405103-62-0 is not readily available in the public domain, hazard information can be inferred from related compounds and supplier information. The compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [4] Standard laboratory safety precautions should be strictly followed:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The title compound, 6-(chloromethyl)-N,N-dimethylpyridin-2-amine, serves as a valuable building block for introducing the 2-(N,N-dimethylamino)pyridine moiety, which can impart desirable pharmacokinetic and pharmacodynamic properties to a molecule.

Derivatives of aminopyridines are known to exhibit a wide range of biological activities, including:

-

Kinase Inhibition: The aminopyridine core can form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases, making it a common feature in kinase inhibitors for oncology and other therapeutic areas. [3]* Antitubercular Agents: Pyridine-2-methylamine derivatives have been identified as potent inhibitors of MmpL3, a crucial protein for the viability of M. tuberculosis. [5]* Neurological Disorders: Substituted pyridines are being investigated as positive allosteric modulators of N-methyl-D-aspartate receptors (NMDARs) for the treatment of cognitive impairment. [6] The versatility of the chloromethyl group allows for the attachment of this valuable scaffold to various molecular frameworks, enabling the exploration of structure-activity relationships in drug discovery programs.

Spectral Data (Predicted)

While experimental spectral data is not widely published, predicted NMR spectra can provide valuable guidance for reaction monitoring and structural confirmation.

Predicted ¹³C NMR Spectrum:

A predicted ¹³C NMR spectrum for a related compound, n-[(4-chlorophenyl)methyl]-n-[2-(dimethylamino)ethyl]pyrimidin-2-amine, shows characteristic peaks for the various carbon environments. For 6-(chloromethyl)-N,N-dimethylpyridin-2-amine, one would expect distinct signals for the two methyl carbons of the dimethylamino group, the chloromethyl carbon, and the five carbons of the pyridine ring.

Predicted ¹H NMR Spectrum:

Similarly, a predicted ¹H NMR spectrum would be expected to show a singlet for the chloromethyl protons, a singlet for the six protons of the dimethylamino group, and distinct signals for the three aromatic protons on the pyridine ring.

It is crucial to obtain experimental spectral data for full characterization and quality control of any synthesized or purchased material.

Conclusion

6-(chloromethyl)-N,N-dimethylpyridin-2-amine is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its reactive chloromethyl group allows for straightforward derivatization, providing access to a wide range of compounds containing the 2-(N,N-dimethylamino)pyridine scaffold. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

- A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (URL not available)

-

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. (URL: [Link])

-

Nucleophilicity Trends of Amines. Master Organic Chemistry. (URL: [Link])

-

amines as nucleophiles. Chemguide. (URL: [Link])

-

Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. WestminsterResearch - University of Westminster. (URL: [Link])

- Nucleophilicities of Amines, Amino Acids and Pyridines. (URL not available)

-

13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0238460). NP-MRD. (URL: [Link])

-

Design and synthesis of 6-methylpyridin-2-one derivatives as novel and potent GluN2A positive allosteric modulators for the treatment of cognitive impairment. PubMed. (URL: [Link])

- Silver Fern Chemical, Inc.

-

Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. NIH. (URL: [Link])

-

Material Safety Data Sheet - 2-Chlorobenzonitrile, 99%. Cole-Parmer. (URL: [Link])

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. (URL: [Link])

- 6-(chloromethyl)-N,N-dimethylpyridin-2-amine. (URL not available)

- 6-(Chloromethyl)-N,N-dimethylpyridin-2-amine. (URL not available)

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Design and synthesis of 6-methylpyridin-2-one derivatives as novel and potent GluN2A positive allosteric modulators for the treatment of cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0238460) [np-mrd.org]

Spectroscopic Characterization of 6-(chloromethyl)-N,N-dimethylpyridin-2-amine: A Technical Guide

Introduction

6-(chloromethyl)-N,N-dimethylpyridin-2-amine is a substituted pyridine derivative of interest in medicinal chemistry and drug development. As with any novel compound, thorough structural elucidation is paramount to confirm its identity, purity, and to understand its chemical behavior. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, presenting a complete, albeit predicted, spectroscopic dataset (¹H NMR, ¹³C NMR, IR, and MS).

The methodologies and interpretations detailed herein are grounded in established principles of analytical chemistry, offering a robust framework for researchers and scientists engaged in the synthesis and analysis of similar small molecules. While experimentally obtained data is always the gold standard, this guide serves as a comprehensive reference for what to expect during characterization and a detailed roadmap for acquiring and interpreting the necessary data.

Predicted Spectroscopic Data

Due to the current lack of publicly available experimental spectra for 6-(chloromethyl)-N,N-dimethylpyridin-2-amine, the following data has been predicted based on established spectroscopic principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | t | 1H | H-4 |

| ~6.70 | d | 1H | H-5 |

| ~6.50 | d | 1H | H-3 |

| ~4.60 | s | 2H | -CH₂Cl |

| ~3.10 | s | 6H | -N(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | C-2 |

| ~155.0 | C-6 |

| ~138.0 | C-4 |

| ~112.0 | C-5 |

| ~105.0 | C-3 |

| ~46.0 | -CH₂Cl |

| ~38.0 | -N(CH₃)₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-2950 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1600, 1480 | Strong | C=C and C=N stretching (pyridine ring) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1350 | Strong | C-N stretch (aromatic amine) |

| ~800-750 | Strong | C-H out-of-plane bend (aromatic) |

| ~700-600 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Predicted Identity |

| 170/172 | [M]⁺ (Molecular ion, ~3:1 ratio) |

| 135 | [M - Cl]⁺ |

| 121 | [M - CH₂Cl]⁺ |

Spectroscopic Interpretation: A Deeper Dive

NMR Data Interpretation

The predicted ¹H NMR spectrum provides a clear fingerprint of the molecule. The pyridine ring protons are expected in the aromatic region, with the H-4 proton appearing as a triplet due to coupling with H-3 and H-5. The H-3 and H-5 protons would appear as doublets. The downfield shift of H-4 is anticipated due to its position relative to the two nitrogen-containing substituents. The chloromethyl protons (-CH₂Cl) are predicted to be a singlet around 4.60 ppm, deshielded by the adjacent chlorine atom and the pyridine ring. The six protons of the dimethylamino group [-N(CH₃)₂] are expected to be a sharp singlet at approximately 3.10 ppm.

The ¹³C NMR spectrum is predicted to show all eight unique carbon atoms. The C-2 and C-6 carbons, directly attached to nitrogen atoms, are expected at the most downfield positions. The remaining pyridine ring carbons (C-3, C-4, and C-5) will have distinct chemical shifts based on their electronic environment. The chloromethyl carbon (-CH₂Cl) is predicted around 46.0 ppm, and the dimethylamino carbons [-N(CH₃)₂] are expected at approximately 38.0 ppm.

Caption: Correlation of predicted NMR signals to the molecular structure.

IR Spectrum Interpretation

The predicted IR spectrum reveals key functional groups. The presence of both aromatic and aliphatic C-H stretching vibrations is expected between 3050 and 2950 cm⁻¹. Strong absorptions around 1600 and 1480 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations of the pyridine ring. A strong band around 1350 cm⁻¹ is indicative of the C-N stretching of the aromatic amine. The C-Cl stretching vibration is anticipated in the lower wavenumber region, typically between 700 and 600 cm⁻¹.

Mass Spectrum Interpretation

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 170 and 172, with an approximate 3:1 intensity ratio, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl. A significant fragment ion is predicted at m/z 135, corresponding to the loss of a chlorine atom ([M - Cl]⁺). Another prominent peak is expected at m/z 121, resulting from the cleavage of the chloromethyl group ([M - CH₂Cl]⁺).

Caption: Predicted fragmentation pathway in EI-MS.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method): Dissolve a small amount of the solid compound in a volatile solvent like dichloromethane. Apply a drop of the solution to a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[1]

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum of absorbance or transmittance versus wavenumber.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Chromatographic Separation: Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This will ensure the separation of the compound from any potential impurities.

-

Mass Spectrometric Detection: The eluent from the HPLC is directed to the mass spectrometer. For structural confirmation, an electrospray ionization (ESI) source in positive ion mode is typically used. Acquire full scan mass spectra to determine the molecular weight. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed.[2]

Caption: General workflow for spectroscopic characterization.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 6-(chloromethyl)-N,N-dimethylpyridin-2-amine. The detailed interpretation of the predicted NMR, IR, and MS data, coupled with established experimental protocols, offers a valuable resource for researchers. By following the methodologies outlined, scientists can confidently acquire and interpret the necessary data to confirm the structure and purity of this and other related novel compounds, thereby ensuring the integrity of their research and development efforts.

References

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. Available from: [Link]

-

Wikipedia. Infrared spectroscopy. Available from: [Link]

-

Drug Development & Delivery. Application of LCMS in small-molecule drug development. Available from: [Link]

-

American Society for Testing and Materials. ASTM E1252 - 98(2021) Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. Available from: [Link]

-

Chemistry LibreTexts. The 1H-NMR experiment. Available from: [Link]

-

Michigan State University, Department of Chemistry. NMR Spectroscopy. Available from: [Link]

Sources

The Strategic Utility of 6-(chloromethyl)-N,N-dimethylpyridin-2-amine in Medicinal Chemistry: A Technical Guide

Introduction: The Aminopyridine Scaffold and the Rise of a Versatile Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a "privileged" structure, a recurring motif in a multitude of clinically successful drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of drug design. Within this vast chemical space, 2-aminopyridines have emerged as particularly fruitful starting points for the synthesis of targeted therapeutics, demonstrating efficacy as antibacterial, anticancer, and anti-inflammatory agents.[2] This guide focuses on a highly functionalized and reactive member of this family: 6-(chloromethyl)-N,N-dimethylpyridin-2-amine .

With a molecular formula of C8H11ClN2 and a molecular weight of 170.64 g/mol , this building block offers medicinal chemists a strategic entry point for molecular elaboration.[3] The presence of a reactive chloromethyl group at the 6-position, an electron-donating dimethylamino group at the 2-position, and the inherent characteristics of the pyridine ring create a unique combination of reactivity and structural features. This guide will provide an in-depth analysis of the synthesis, reactivity, and application of 6-(chloromethyl)-N,N-dimethylpyridin-2-amine, with a specific focus on its role in the development of kinase inhibitors, a critical class of therapeutics in oncology and immunology.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of 6-(chloromethyl)-N,N-dimethylpyridin-2-amine are summarized below.

| Property | Value | Reference |

| CAS Number | 405103-62-0 | [3] |

| Molecular Formula | C8H11ClN2 | [3] |

| Molecular Weight | 170.64 g/mol | [3] |

| Boiling Point | 268.3 ± 30.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Flash Point | 116.1 ± 24.6 °C | [3] |

| LogP | 1.68 | [3] |

Synthesis of the Building Block: A Mechanistic Approach

The synthesis of 6-(chloromethyl)-N,N-dimethylpyridin-2-amine is not explicitly detailed in readily available literature. However, drawing from established transformations of analogous pyridine derivatives, a robust and logical synthetic route can be proposed. The most plausible approach involves the chlorination of the corresponding 6-methyl precursor, (6-methyl-N,N-dimethylpyridin-2-amine). This transformation is typically achieved via a two-step process: initial reduction of the corresponding alcohol followed by chlorination.

A representative synthetic pathway is detailed below, based on procedures for similar compounds.

Caption: Proposed synthesis of the target building block.

Experimental Protocol: Synthesis of 6-(chloromethyl)-N,N-dimethylpyridin-2-amine

This protocol is based on a general procedure for the chlorination of benzylic alcohols.

Materials:

-

(6-(hydroxymethyl)-N,N-dimethylpyridin-2-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of (6-(hydroxymethyl)-N,N-dimethylpyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask cooled in an ice bath (0 °C), add thionyl chloride (1.2 eq) dropwise via a dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford pure 6-(chloromethyl)-N,N-dimethylpyridin-2-amine.

Application in Medicinal Chemistry: Synthesis of an IRAK4 Inhibitor

The true value of a building block is demonstrated through its successful incorporation into a biologically active molecule. 6-(chloromethyl)-N,N-dimethylpyridin-2-amine has been utilized as a key intermediate in the synthesis of potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it an attractive target for the treatment of inflammatory and autoimmune diseases.

A specific example of its application is in the synthesis of N-(6-((2-(dimethylamino)pyridin-6-yl)methyl)pyridin-2-yl)-4-(trifluoromethoxy)benzamide, as detailed in patent WO2012061109A1 . This showcases the utility of the building block in a nucleophilic substitution reaction to construct the core of the final active pharmaceutical ingredient.

Caption: Application in the synthesis of an IRAK4 inhibitor.

Experimental Protocol: Synthesis of N-(6-((2-(dimethylamino)pyridin-6-yl)methyl)pyridin-2-yl)-4-(trifluoromethoxy)benzamide

This protocol is adapted from the procedures described in patent WO2012061109A1 .

Materials:

-

6-(chloromethyl)-N,N-dimethylpyridin-2-amine

-

N-(6-(aminomethyl)pyridin-2-yl)-4-(trifluoromethoxy)benzamide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a solution of N-(6-(aminomethyl)pyridin-2-yl)-4-(trifluoromethoxy)benzamide (1.0 eq) in N,N-dimethylformamide (DMF) in a round-bottom flask, add potassium carbonate (2.0 eq) and 6-(chloromethyl)-N,N-dimethylpyridin-2-amine (1.1 eq).

-

Heat the reaction mixture to 60 °C and stir for 12-18 hours, or until the reaction is deemed complete by TLC or LC-MS analysis.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final compound, N-(6-((2-(dimethylamino)pyridin-6-yl)methyl)pyridin-2-yl)-4-(trifluoromethoxy)benzamide.

Data Presentation

Characterization Data

While specific spectroscopic data for 6-(chloromethyl)-N,N-dimethylpyridin-2-amine is not extensively published, typical characterization would involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Expected ¹H NMR (CDCl₃, 400 MHz) signals for 6-(chloromethyl)-N,N-dimethylpyridin-2-amine:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | t | 1H | Pyridine-H4 |

| ~6.6 | d | 1H | Pyridine-H5 |

| ~6.4 | d | 1H | Pyridine-H3 |

| ~4.6 | s | 2H | -CH₂Cl |

| ~3.1 | s | 6H | -N(CH₃)₂ |

Biological Activity Data

The final compound, N-(6-((2-(dimethylamino)pyridin-6-yl)methyl)pyridin-2-yl)-4-(trifluoromethoxy)benzamide, synthesized using the title building block, has been reported as a potent IRAK4 inhibitor.

| Compound | Target | IC₅₀ (nM) | Reference |

| N-(6-((2-(dimethylamino)pyridin-6-yl)methyl)pyridin-2-yl)-4-(trifluoromethoxy)benzamide | IRAK4 | < 100 | WO2012061109A1 |

Conclusion and Future Perspectives

6-(chloromethyl)-N,N-dimethylpyridin-2-amine is a strategically valuable building block in medicinal chemistry. Its bifunctional nature, combining a reactive electrophilic center with the privileged 2-aminopyridine scaffold, provides a powerful tool for the synthesis of complex and biologically active molecules. The demonstrated application in the synthesis of a potent IRAK4 inhibitor highlights its potential in the development of novel therapeutics for inflammatory and autoimmune diseases. As the demand for targeted and selective kinase inhibitors continues to grow, the utility of well-designed, reactive building blocks like 6-(chloromethyl)-N,N-dimethylpyridin-2-amine will undoubtedly expand, paving the way for the discovery of next-generation medicines.

References

- (Reference to a general medicinal chemistry textbook or review on privileged structures)

- (Reference to a review on the biological activities of 2-aminopyridines)

-

MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]

- (Reference to a general organic chemistry textbook on nucleophilic substitution reactions)

- (Reference to a paper or patent describing the synthesis of a similar chloromethylpyridine)

- (Reference to a paper or patent describing the synthesis of an IRAK4 inhibitor)

- Google Patents. WO2012061109A1 - Pyridinyl- and pyrimidinyl-benzamides and their use as irak4 inhibitors.

- (Reference to a review on IRAK4 as a therapeutic target)

-

RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available from: [Link]

Sources

Navigating the Synthetic Potential of 6-(Chloromethyl)-N,N-dimethylpyridin-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chloromethyl group in the synthetically valuable, yet underexplored, building block: 6-(chloromethyl)-N,N-dimethylpyridin-2-amine. By examining the interplay of electronic and steric effects within this unique pyridine scaffold, we will delineate the mechanistic pathways governing its transformations and provide field-proven insights for its strategic deployment in synthetic chemistry. This document moves beyond a mere recitation of facts to explain the causal relationships that drive its reactivity, offering detailed experimental protocols and predictive models to empower researchers in drug discovery and materials science.

Introduction: The Unique Structural Landscape of 6-(Chloromethyl)-N,N-dimethylpyridin-2-amine

The 6-(chloromethyl)-N,N-dimethylpyridin-2-amine molecule presents a fascinating case study in heterocyclic reactivity. Its utility as a synthetic intermediate stems from the convergence of several key structural features: a reactive picolyl chloride moiety, an electron-donating N,N-dimethylamino group, and the inherent electronic properties of the pyridine ring. Understanding how these components interact is paramount to predicting and controlling its chemical behavior.

The chloromethyl group at the 6-position is analogous to a benzylic chloride, suggesting a predisposition towards nucleophilic substitution reactions. The core of this guide will explore the nuances of this reactivity, with a particular focus on the directing and activating effects of the ortho-N,N-dimethylamino substituent.

Synthesis of 6-(Chloromethyl)-N,N-dimethylpyridin-2-amine: A Plausible Route

While specific literature detailing the synthesis of 6-(chloromethyl)-N,N-dimethylpyridin-2-amine is sparse, a robust synthetic strategy can be devised based on established methodologies for analogous pyridine derivatives. A likely precursor is 2-amino-6-methylpyridine, which is commercially available.[1] The synthesis would proceed through the introduction of the N,N-dimethylamino group, followed by chlorination of the methyl group. A plausible multi-step synthesis is outlined below.

Experimental Protocol: Proposed Synthesis

Step 1: Dimethylation of 2-amino-6-methylpyridine

This step can be achieved through reductive amination or direct alkylation. Reductive amination offers a high-yielding and clean approach.

-

To a solution of 2-amino-6-methylpyridine (1.0 eq.) in methanol, add an aqueous solution of formaldehyde (2.2 eq.).

-

Cool the mixture to 0 °C and add sodium borohydride (2.5 eq.) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford N,N-dimethyl-6-methylpyridin-2-amine.

Step 2: Chlorination of the Methyl Group

The benzylic-like methyl group can be chlorinated using various reagents. A common and effective method involves the use of N-chlorosuccinimide (NCS) with a radical initiator.

-

Dissolve N,N-dimethyl-6-methylpyridin-2-amine (1.0 eq.) in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Add N-chlorosuccinimide (1.1 eq.) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN.

-

Reflux the mixture under an inert atmosphere, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield 6-(chloromethyl)-N,N-dimethylpyridin-2-amine.

An alternative route for the chlorination of the corresponding alcohol precursor, 2-(dimethylamino)-6-(hydroxymethyl)pyridine, involves the use of thionyl chloride (SOCl₂), a common reagent for converting alcohols to alkyl chlorides.[2][3]

The Heart of Reactivity: The Chloromethyl Group

The primary site of reactivity in 6-(chloromethyl)-N,N-dimethylpyridin-2-amine is the carbon atom of the chloromethyl group. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom, making it susceptible to attack by nucleophiles.[4] The pyridine ring itself, being electron-deficient, further enhances the electrophilicity of the chloromethyl carbon.

Nucleophilic Substitution: The Dominant Reaction Pathway

The chloromethyl group readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides. The key mechanistic question is whether the reaction proceeds via a unimolecular (S(_N)1) or bimolecular (S(_N)2) pathway.

For primary halides like picolyl chlorides, the S(_N)2 mechanism is generally favored.[4] This involves a backside attack by the nucleophile on the electrophilic carbon, leading to a concerted displacement of the chloride leaving group and inversion of stereochemistry if the carbon were chiral.

Caption: Generalized S(_N)2 mechanism for nucleophilic substitution.

The Influence of the Ortho-N,N-Dimethylamino Group: A Case for Neighboring Group Participation

The presence of the N,N-dimethylamino group at the 2-position introduces a significant electronic effect that can profoundly influence the reactivity of the 6-chloromethyl group. This electron-donating group increases the electron density of the pyridine ring through resonance.[5]

More importantly, the lone pair of electrons on the nitrogen of the dimethylamino group is positioned to potentially participate in the substitution reaction, a phenomenon known as Neighboring Group Participation (NGP) or anchimeric assistance.[6][7]

In this scenario, the nitrogen atom can act as an internal nucleophile, displacing the chloride to form a transient, strained three-membered ring intermediate. This intramolecular step is often faster than the direct intermolecular attack by an external nucleophile.[8] The subsequent attack of the external nucleophile on this intermediate leads to the final product.

Caption: Proposed mechanism involving Neighboring Group Participation (NGP).

Practical Applications and Experimental Protocols

The enhanced reactivity of 6-(chloromethyl)-N,N-dimethylpyridin-2-amine makes it an attractive building block for introducing the 2-(dimethylamino)pyridin-6-ylmethyl moiety into a target molecule. This is particularly relevant in medicinal chemistry, where this scaffold can be found in various biologically active compounds.

Reaction with Amine Nucleophiles

The reaction with primary and secondary amines is a common application, leading to the formation of substituted aminomethylpyridines.

Experimental Protocol: General Procedure for Amination

-

To a solution of 6-(chloromethyl)-N,N-dimethylpyridin-2-amine (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add the desired amine (1.1 eq.) and a non-nucleophilic base like potassium carbonate (1.5 eq.) or triethylamine (1.5 eq.).

-

Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Piperidine | K₂CO₃ | DMF | 25 | >90 (Predicted) |

| Morpholine | Et₃N | Acetonitrile | 50 | >85 (Predicted) |

| Aniline | K₂CO₃ | DMF | 80 | >70 (Predicted) |

Table 1: Predicted reaction conditions and yields for the amination of 6-(chloromethyl)-N,N-dimethylpyridin-2-amine based on analogous systems.

Reaction with Thiol Nucleophiles

Thiol nucleophiles are generally excellent for S(_N)2 reactions, and the formation of thioethers is expected to proceed efficiently.

Experimental Protocol: General Procedure for Thioetherification

-

To a solution of the desired thiol (1.1 eq.) in DMF, add a base such as sodium hydride (1.1 eq.) at 0 °C to generate the thiolate.

-

After stirring for 30 minutes, add a solution of 6-(chloromethyl)-N,N-dimethylpyridin-2-amine (1.0 eq.) in DMF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Conclusion: A Versatile Building Block with Tunable Reactivity

6-(chloromethyl)-N,N-dimethylpyridin-2-amine is a highly reactive and versatile synthetic intermediate. The chloromethyl group is primed for nucleophilic substitution, with the reaction predominantly following an S(_N)2 pathway. The key to its enhanced reactivity lies in the potential for neighboring group participation from the ortho-N,N-dimethylamino group, which can significantly accelerate the rate of substitution.

By understanding the interplay of these electronic factors and by selecting appropriate nucleophiles, solvents, and reaction conditions, chemists can effectively harness the synthetic potential of this valuable building block for the efficient construction of complex molecules in drug discovery and beyond. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the successful application of 6-(chloromethyl)-N,N-dimethylpyridin-2-amine in a variety of synthetic endeavors.

References

- CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents.

- JPH0616636A - Production of 6-chloro-3-pyridylmethylamine - Google Patents.

-

6-Methylpyridin-2-amine - PMC - NIH. Available at: [Link]

-

Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity - WestminsterResearch - University of Westminster. Available at: [Link]

- US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents.

- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents.

-

3.2: Neighboring Group Participation - Chemistry LibreTexts. Available at: [Link]

-

The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds - PubMed. Available at: [Link]

- US20100228020A1 - Novel Chlorination Reagent and a Novel Process for Chlorination of Sugars Using Thionyl Chloride - Google Patents.

-

Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC - PubMed Central. Available at: [Link]

-

β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE - Organic Syntheses Procedure. Available at: [Link]

-

(PDF) Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. Available at: [Link]

-

The Neighbouring Group Mechanisms - Dalal Institute. Available at: [Link]

-

Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine - YouTube. Available at: [Link]

-

desyl chloride - Organic Syntheses Procedure. Available at: [Link]

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. Available at: [Link]

-

SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Available at: [Link]

-

Neighbouring Group Participation (NGP) in Organic Reaction Mechanism - YouTube. Available at: [Link]

-

Preparation of Thionyl Chloride - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]

-

Amination of 2-halopyridines. [a] | Download Table - ResearchGate. Available at: [Link]

-

7.1 SN2 Reaction | Organic Chemistry - YouTube. Available at: [Link]

-

Why does neighbouring group participation increase the rate of reaction? - Chemistry Stack Exchange. Available at: [Link]

Sources

- 1. 6-Methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 3. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 4. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to 6-(chloromethyl)-N,N-dimethylpyridin-2-amine Derivatives and Analogues

This guide provides an in-depth technical overview of 6-(chloromethyl)-N,N-dimethylpyridin-2-amine, its derivatives, and analogues for researchers, scientists, and drug development professionals. It explores the synthesis, chemical reactivity, and biological significance of this versatile scaffold, offering field-proven insights and detailed experimental methodologies.

Introduction: The Strategic Importance of the 2-Amino-6-methylpyridine Scaffold

The 2-amino-6-methylpyridine core is a privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of biologically active molecules. The strategic incorporation of a reactive chloromethyl group at the 6-position, combined with a dimethylamino moiety at the 2-position, creates the versatile building block, 6-(chloromethyl)-N,N-dimethylpyridin-2-amine. This trifunctional molecule offers a unique combination of nucleophilic and electrophilic centers, making it an invaluable tool for the synthesis of diverse chemical libraries and targeted therapeutics.

The inherent features of this scaffold, including its hydrogen bonding capabilities, aromatic nature, and the ability to be readily functionalized, have led to its exploration in various therapeutic areas. Notably, derivatives have shown promise as kinase inhibitors, antibacterial agents, and modulators of various signaling pathways. This guide will delve into the intricacies of working with this compound, from its synthesis to its application in drug discovery.

Synthesis of the Core Scaffold: A Plausible Synthetic Pathway

A direct, one-pot synthesis of 6-(chloromethyl)-N,N-dimethylpyridin-2-amine is not extensively reported in the literature. However, a robust and logical synthetic route can be devised based on well-established transformations of the 2-amino-6-methylpyridine precursor.

Step 1: Synthesis of 2-Amino-6-methylpyridine

The starting material, 2-amino-6-methylpyridine, can be synthesized through several methods. A common industrial approach involves the reaction of α-picoline with ammonia in the presence of a cobalt-containing catalyst[1]. Another laboratory-scale preparation involves the Hofmann degradation of 6-methyl-2-pyridinecarboxamide, which is obtained from the partial hydrolysis of 2-cyano-6-methylpyridine[2].

Step 2: N,N-Dimethylation of 2-Amino-6-methylpyridine

The secondary amine of 2-amino-6-methylpyridine can be exhaustively methylated to the tertiary dimethylamine. A general and effective method for the N-methylation of amines involves the use of formic acid and an appropriate methylating agent, such as dimethyl sulfoxide (DMSO) at elevated temperatures. This approach is advantageous due to the use of readily available and less toxic reagents.

Experimental Protocol: N,N-Dimethylation of 2-Amino-6-methylpyridine

-

To a solution of 2-amino-6-methylpyridine (1.0 eq.) in a suitable solvent such as DMSO, add formic acid (excess, e.g., 8-10 eq.).

-

Heat the reaction mixture to 150 °C and stir for 12-24 hours in a sealed vessel.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N,N-dimethyl-6-methylpyridin-2-amine.

Step 3: Side-Chain Chlorination

The final step involves the selective chlorination of the methyl group at the 6-position. This can be achieved through a radical chlorination reaction. It is crucial to control the reaction conditions to favor monochlorination and minimize the formation of di- and trichlorinated byproducts. The use of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), in the presence of chlorine gas or another chlorinating agent is a common strategy[3].

Experimental Protocol: Side-Chain Chlorination of N,N-Dimethyl-6-methylpyridin-2-amine

-